molecular formula C22H23NO4 B11407284 Butyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Butyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No.: B11407284
M. Wt: 365.4 g/mol
InChI Key: RKXYCEKIHSDBAH-UHFFFAOYSA-N
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Description

BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a benzofuran ring, which is a fused aromatic heterocycle. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves the formation of the benzofuran ring followed by the attachment of the butyl ester and acetamido groups. One common method for synthesizing benzofuran rings is through the cyclization of ortho-hydroxyaryl ketones . The reaction conditions often involve the use of catalysts such as palladium or ruthenium and can be carried out under mild conditions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE, often employs large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl ester and acetamido groups enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

butyl 4-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H23NO4/c1-3-4-11-26-22(25)16-6-8-18(9-7-16)23-21(24)13-17-14-27-20-12-15(2)5-10-19(17)20/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,24)

InChI Key

RKXYCEKIHSDBAH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)C

Origin of Product

United States

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